![molecular formula C12H18O B7845214 1-(2,4,6-Trimethylphenyl)-1-propanol](/img/structure/B7845214.png)
1-(2,4,6-Trimethylphenyl)-1-propanol
Overview
Description
1-(2,4,6-Trimethylphenyl)-1-propanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chiral Building Blocks in Drug Synthesis 1-(2,4,6-Trimethylphenyl)-1-propanol and its derivatives have been utilized as chiral intermediates in the synthesis of various pharmaceuticals. For instance, (S)-3-chloro-1-phenyl-1-propanol has been synthesized using Saccharomyces cerevisiae reductase, showcasing its potential as a chiral building block in antidepressant drug synthesis (Choi et al., 2010). Similarly, optically active 1-phenyl 1-propanol is used in the pharmaceutical industry, and its enantioselective production has been studied to enhance its applications as a synthetic intermediate (Soyer, Bayraktar, & Mehmetoğlu, 2010).
Molecular Dynamic Studies and Molecular Interactions Studies on monohydroxy alcohols with a single phenyl group, such as 1-(4-methylphenyl)-1-propanol, have contributed significantly to understanding molecular dynamics, especially under high-pressure conditions. These investigations have revealed important insights into the factors affecting molecular dynamics, including spatial packing and molecular stiffness (Kołodziej et al., 2020).
Photochemical Studies and Environmental Applications The photochemical degradation of 1-propanol, a related compound, has been studied to understand its fate and behavior in environmental conditions. This research has implications for understanding the photochemical oxidation of alcohols and their role as contaminants in the atmosphere (Santos et al., 2019).
Characterization and Structural Analysis Detailed molecular characterization and structural analysis of compounds related to 1-(2,4,6-Trimethylphenyl)-1-propanol, such as (2,4,6-trimethylphenyl)acetonitrile, have been conducted. These studies have helped in understanding the IR spectral and structural variations, which are crucial for various chemical processes and material sciences (Georgieva, Nedelchev, & Juchnovski, 2005).
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-5-11(13)12-9(3)6-8(2)7-10(12)4/h6-7,11,13H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLVUOOEMOTWTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1C)C)C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4,6-Trimethylphenyl)-1-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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